molecular formula C20H28N2O2 B2458237 (E)-N-Cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411323-19-6

(E)-N-Cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(dimethylamino)but-2-enamide

Cat. No. B2458237
M. Wt: 328.456
InChI Key: OKXNRWIZGAVMJK-VMPITWQZSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can often give clues about the compound’s properties and reactivity.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.


Safety And Hazards

This involves studying any risks associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or proposing future research directions, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

(E)-N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-21(2)12-5-8-20(23)22(18-6-3-4-7-18)15-16-9-10-19-17(14-16)11-13-24-19/h5,8-10,14,18H,3-4,6-7,11-13,15H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXNRWIZGAVMJK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CC1=CC2=C(C=C1)OCC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CC1=CC2=C(C=C1)OCC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-Cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(dimethylamino)but-2-enamide

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